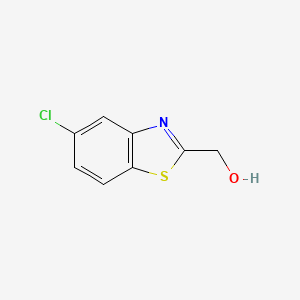

(5-Chloro-1,3-benzothiazol-2-yl)methanol

Description

Context within Heterocyclic Chemistry and Benzothiazole (B30560) Frameworks

Heterocyclic compounds are a cornerstone of organic chemistry, defined as cyclic structures containing at least one atom other than carbon within the ring. rsc.org The most common heteroatoms are nitrogen, sulfur, and oxygen. rsc.org The benzothiazole framework belongs to this class and is a significant scaffold in medicinal and materials chemistry. rsc.orgpcbiochemres.com It consists of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring, incorporating both sulfur and nitrogen as heteroatoms. nih.govmdpi.com This fusion of an aromatic benzene ring with a heteroaromatic thiazole ring results in a unique electron-rich system that serves as a versatile building block for more complex molecules. nih.gov The positions on the benzothiazole ring, particularly position 2, are active sites for substitution, allowing for the creation of a wide array of derivatives with diverse properties. pharmacyjournal.inresearchgate.net

Strategic Importance of Benzothiazole Derivatives in Contemporary Chemical Synthesis

The benzothiazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active compounds. researchgate.net Derivatives of benzothiazole exhibit a vast spectrum of biological activities. mdpi.comnih.govpharmacyjournal.in This has made them a focal point for the development of new therapeutic agents. pcbiochemres.com The presence of specific functional groups, such as chloro, hydroxyl, and amino groups, can enhance the biological potency of these compounds. pharmacyjournal.in For instance, electron-withdrawing groups like chlorine at certain positions can significantly increase anti-inflammatory activity. rsc.org

The strategic importance of benzothiazoles also extends to materials science, where they are used as intermediates for dyes, antioxidants, and fluorescence materials. nih.govijper.org

Table 2: Reported Biological Activities of Benzothiazole Derivatives

| Activity | Description |

|---|---|

| Anticancer | Derivatives have shown potential in treating various cancers, including lung, colon, and breast tumors. rsc.orgresearchgate.net |

| Antimicrobial | Effective against various bacteria and fungi. nih.gov |

| Anti-inflammatory | Certain substituted benzothiazoles exhibit significant anti-inflammatory properties. rsc.orgmdpi.com |

| Anticonvulsant | Analogues have been investigated for their potential in managing seizures. nih.govjyoungpharm.org |

| Antitubercular | Some derivatives show activity against tuberculosis. pharmacyjournal.in |

| Antidiabetic | The benzothiazole core is found in some antidiabetic agents. nih.gov |

| Anthelmintic | Used to combat parasitic worm infections. mdpi.com |

| Antiviral | Research has indicated potential antiviral applications. nih.gov |

The synthesis of the benzothiazole skeleton is a well-established area of organic chemistry. ijper.org Common methods include the condensation reaction of 2-aminothiophenols with various reagents such as aldehydes, carboxylic acids, or acyl chlorides. nih.govmdpi.comijper.org Modern synthetic approaches often focus on green chemistry principles, utilizing efficient catalysts and environmentally benign conditions to produce these valuable compounds. nih.govnih.govorganic-chemistry.org

Research Landscape of (5-Chloro-1,3-benzothiazol-2-yl)methanol and Related Analogues

While the broader class of benzothiazole derivatives is extensively studied, dedicated research focusing specifically on this compound is limited, with no specific literature data currently available in major chemical databases. uni.lu The compound is available commercially as a biochemical for research purposes. scbt.com

However, the research landscape for structurally related analogues is active, indicating a scientific interest in the 5-chloro-benzothiazole scaffold. For example, studies have been conducted on the synthesis of various 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives. researchgate.net The crystal structure of a related compound, 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, has been determined, providing insight into the conformational properties of this class of molecules. nih.gov In this analogue, the conformation is stabilized by an intramolecular hydrogen bond, and the crystal structure exhibits π-π stacking interactions. nih.gov

Research into other halogenated benzothiazoles further underscores the importance of this substitution pattern. Studies on various chloro-substituted benzothiazole derivatives have explored their potential as anticancer, anthelmintic, and antibacterial agents. researchgate.netnih.gov The substitution pattern, including the position of the chlorine atom, is crucial for determining the specific biological activity. pharmacyjournal.in The investigation of these analogues provides a valuable framework for understanding the potential properties and applications of this compound.

Table 3: Examples of Researched Chloro-Substituted Benzothiazole Analogues

| Compound Name | Research Focus |

|---|---|

| 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol | X-ray crystallography, molecular structure analysis. nih.gov |

| 5-Chloro-2-(substituted phenyl)benzo[d]thiazole derivatives | Synthesis and characterization. researchgate.net |

| N-(6-chloro-1,3-benzothiazole-2-yl) derivatives | Investigated for anticancer activity. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-1,3-benzothiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c9-5-1-2-7-6(3-5)10-8(4-11)12-7/h1-3,11H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEDIVWAXYZKFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95547-71-0 | |

| Record name | (5-chloro-1,3-benzothiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 1,3 Benzothiazol 2 Yl Methanol

Classical and Contemporary Approaches to Benzothiazole (B30560) Core Synthesis

The construction of the 5-chloro-1,3-benzothiazole framework is a critical first step. Several methodologies have been developed for the synthesis of the benzothiazole ring system, ranging from classical condensation reactions to modern oxidative cyclization protocols.

Cyclocondensation Reactions Involving 2-Aminothiophenols

A cornerstone in benzothiazole synthesis is the condensation of a 2-aminothiophenol (B119425) derivative with a suitable one-carbon electrophile. mdpi.comnih.gov For the synthesis of the target molecule's core, this would involve 2-amino-4-chlorothiophenol. This intermediate can be reacted with various reagents such as carboxylic acids, aldehydes, or acyl chlorides to form the thiazole (B1198619) ring. ekb.eg The reaction with a formic acid equivalent, for instance, would directly yield 5-chloro-1,3-benzothiazole. The general mechanism involves the initial formation of a Schiff base or an amide linkage, followed by an intramolecular cyclization and dehydration to afford the aromatic benzothiazole ring.

A variety of catalysts and reaction conditions have been explored to improve the efficiency and environmental footprint of these condensation reactions. mdpi.comnih.gov These include the use of microwave irradiation, solid-supported catalysts, and greener solvent systems.

Synthesis via Halogenated Anilines and Thiocyanate (B1210189) Intermediates

An alternative and widely used approach to the benzothiazole core, particularly for 2-amino substituted derivatives which can be further modified, is the reaction of a halogenated aniline (B41778) with a thiocyanate salt. researchgate.net In the context of the target molecule, 4-chloroaniline (B138754) would be the starting material. The reaction with potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN) in the presence of an oxidizing agent, typically bromine in acetic acid, leads to the formation of a 2-amino-5-chlorobenzothiazole. researchgate.netrdd.edu.iq

This method proceeds through the in situ formation of a thiourea (B124793) derivative, which then undergoes oxidative cyclization. The bromine acts as a catalyst for both the thiocyanation of the aniline and the subsequent ring closure. researchgate.net This route is advantageous as it utilizes readily available starting materials.

Oxidative Cyclization Protocols

More contemporary methods for benzothiazole synthesis involve oxidative cyclization reactions. These protocols often offer milder reaction conditions and broader substrate scope. One such approach is the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines. organic-chemistry.org While this specific substrate is not directly applicable to the unsubstituted C-2 position, the principle of using an oxidizing agent to facilitate the C-S bond formation and subsequent aromatization is a key strategy. Studies have shown that electron-withdrawing groups, such as the chloro substituent at the 5-position, can enhance the efficiency of such reactions. organic-chemistry.org

Other oxidative cyclization methods may involve the use of reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to promote the intramolecular cyclization of thioformanilides. indexcopernicus.com These radical-based cyclizations provide another avenue to the benzothiazole core under relatively mild conditions.

Strategies for Introducing and Modifying the Hydroxymethyl Moiety at C-2

Once the 5-chloro-1,3-benzothiazole core is established, the next crucial step is the introduction of the hydroxymethyl group at the C-2 position. This can be achieved through direct reduction of a C-2 carbonyl group or by the derivatization of other functional groups at this position.

Reductive Transformations for Alcohol Functional Group Installation

A straightforward and common method for the synthesis of (5-Chloro-1,3-benzothiazol-2-yl)methanol is the reduction of a corresponding C-2 carbonyl precursor. The most direct precursor is 5-chloro-1,3-benzothiazole-2-carbaldehyde. The reduction of this aldehyde to the primary alcohol can be efficiently achieved using a variety of reducing agents.

A well-documented method for a similar compound, (5-chloro-1,3-thiazol-2-yl)methanol, utilizes sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). chemicalbook.com This mild and selective reducing agent is highly effective for the conversion of aldehydes to alcohols and is expected to be equally applicable to the benzothiazole analogue. The reaction typically proceeds at room temperature with a short reaction time.

| Precursor | Reducing Agent | Product | Reference |

| 5-Chloro-1,3-benzothiazole-2-carbaldehyde | Sodium Borohydride | This compound | Analogous to chemicalbook.com |

| 5-Chloro-1,3-benzothiazole-2-carboxylic acid ester | Lithium Aluminium Hydride | This compound | General method |

Alternatively, if the synthesis of the benzothiazole core leads to a 5-chloro-1,3-benzothiazole-2-carboxylic acid or its ester, a stronger reducing agent such as lithium aluminium hydride (LiAlH₄) would be required to achieve the reduction to the corresponding alcohol.

Derivatization of Precursor Functionalities to Form the Methanol Group

The hydroxymethyl group can also be introduced by modifying other functionalities at the C-2 position. One plausible route involves the synthesis of a 2-halomethyl-5-chlorobenzothiazole, such as 2-chloromethyl-5-chlorobenzothiazole. This intermediate can be prepared, for example, by the reaction of 2-amino-4-chlorothiophenol with chloroacetyl chloride. The resulting 2-chloromethyl derivative can then undergo a nucleophilic substitution reaction with a hydroxide (B78521) source, such as aqueous sodium hydroxide, to yield this compound.

Another potential strategy involves the functionalization of a 2-methyl-5-chlorobenzothiazole precursor. The methyl group could be halogenated, for instance using N-bromosuccinimide, to form a 2-bromomethyl derivative, which can then be hydrolyzed to the desired alcohol.

| Precursor Functional Group | Reagents | Intermediate | Final Product |

| 2-Chloromethyl | NaOH (aq) | - | This compound |

| 2-Methyl | 1. NBS 2. H₂O/base | 2-Bromomethyl-5-chlorobenzothiazole | This compound |

Advanced Synthetic Methodologies Applied to Benzothiazole Scaffolds

Modern organic synthesis prioritizes the development of powerful and sustainable methods. For the construction of the benzothiazole core, this has led to the adoption of techniques that reduce reaction times, minimize waste, and allow for the complex assembly of molecules from simple precursors. These advanced strategies are crucial for accessing a diverse range of functionalized benzothiazoles.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, this method provides rapid and uniform heating, often leading to dramatically reduced reaction times, increased product yields, and higher purity compared to conventional heating methods. In the context of benzothiazole synthesis, microwave irradiation has been successfully applied to promote the condensation of 2-aminothiophenols with various electrophiles.

This technology is particularly effective for one-pot syntheses and solvent-free reactions, aligning with the principles of green chemistry. For instance, the synthesis of 2-substituted benzothiazoles can be completed in minutes under microwave conditions, whereas conventional methods might require several hours. The efficiency of microwave-assisted synthesis makes it a highly attractive approach for the rapid generation of benzothiazole libraries for screening purposes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Benzothiazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Heating | Conduction/Convection (Slow, Uneven) | Dielectric Heating (Rapid, Uniform) |

| Yields | Often Moderate to Good | Often Good to Excellent |

| Side Reactions | More frequent due to prolonged heating | Minimized due to short reaction times |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a final product that incorporates substantial portions of all starting materials. This approach offers significant advantages, including operational simplicity, reduction of waste from intermediate purification steps, and the ability to construct complex molecules in a single step.

For benzothiazole synthesis, MCRs are particularly powerful. A common strategy involves the reaction of a 2-aminothiophenol, an aldehyde, and a third component to generate diverse 2-substituted benzothiazoles. ekb.eg These reactions can be catalyzed by various agents, including acids, bases, or metal catalysts. The development of eco-friendly MCRs, using green solvents like water or deep eutectic solvents, further enhances the sustainability of this methodology. ekb.eg The convergence and atom economy of MCRs make them a cornerstone of modern heterocyclic chemistry. organic-chemistry.org

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of benzothiazoles, metal-catalyzed cross-coupling reactions are employed for both the construction of the heterocyclic ring and the subsequent functionalization at various positions.

Palladium (Pd) catalysts are widely used for intramolecular C-S bond formation through C-H functionalization of thiobenzanilides, providing a direct route to 2-substituted benzothiazoles. pharmacyjournal.in Copper (Cu) catalysts are also prominent, facilitating the condensation of 2-haloanilines with sources of sulfur. Furthermore, nickel (Ni) catalysts have been developed for similar transformations. These methods are valued for their high efficiency and tolerance of a wide range of functional groups, allowing for the synthesis of complex benzothiazole derivatives that would be difficult to access through traditional condensation reactions. pharmacyjournal.in

Table 2: Overview of Metal Catalysts in Benzothiazole Synthesis

| Metal Catalyst | Typical Application | Reaction Type |

| Palladium (Pd) | C-H functionalization/intramolecular C-S coupling | Ring Formation |

| Copper (Cu) | Condensation of 2-haloanilines with sulfur sources | Ring Formation |

| Nickel (Ni) | C2-alkenylation of benzothiazoles | C-H Functionalization |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry are increasingly being applied to the synthesis of benzothiazoles to create more sustainable and environmentally benign methodologies. nih.gov

Key green approaches in this area include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with water, ethanol (B145695), or glycerol. nih.gov

Catalysis: Employing reusable heterogeneous catalysts or biocatalysts like laccase to improve efficiency and minimize waste. nih.gov

Energy Efficiency: Utilizing microwave irradiation or ultrasound to reduce energy consumption and reaction times.

Atom Economy: Designing reactions, such as one-pot MCRs, that maximize the incorporation of starting materials into the final product.

Solvent-free "solid-phase" reactions, where reactants are mixed and heated without a solvent, represent another significant green strategy, reducing waste and simplifying product isolation. nih.gov

While this compound itself is achiral, the synthesis of related benzothiazole derivatives often requires control over stereochemistry, particularly when chiral centers are present in the substituents or when the benzothiazole is part of a larger, fused chiral system. Stereoselective synthesis is critical in medicinal chemistry, as different enantiomers of a chiral drug can have vastly different biological activities.

Strategies for achieving stereoselectivity include:

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical unit that is attached to a substrate to direct a reaction stereoselectively. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed. For example, Evans oxazolidinones or camphorsultams can be used to direct alkylation or aldol (B89426) reactions on a substituent destined for attachment to the benzothiazole core. wikipedia.org

Asymmetric Catalysis: This approach uses a chiral catalyst to favor the formation of one enantiomer over the other. bohrium.com Organocatalysis, using small chiral organic molecules, has been successfully applied to the asymmetric synthesis of benzothiazolopyrimidines through [4+2] cyclization reactions, achieving excellent diastereoselectivities and enantioselectivities. acs.orgnih.govacs.org Chiral metal complexes are also employed in a variety of asymmetric transformations. bohrium.com

These methods enable the precise construction of three-dimensional molecular architectures, which is essential for developing advanced therapeutic agents based on the benzothiazole scaffold. bohrium.comacs.org

Chemical Reactivity and Transformation Studies of 5 Chloro 1,3 Benzothiazol 2 Yl Methanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality is a key site for chemical modification, allowing for the introduction of various other functional groups through esterification, etherification, oxidation, and substitution.

As a primary alcohol, (5-Chloro-1,3-benzothiazol-2-yl)methanol readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides. These reactions typically proceed under standard conditions, such as acid catalysis (e.g., H₂SO₄) for carboxylic acids or in the presence of a base (e.g., pyridine (B92270), triethylamine) for more reactive acylating agents. The resulting esters are valuable for modifying the compound's physical properties and biological activity.

Etherification can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the corresponding ether.

| Reaction Type | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Esterification | Acetic Anhydride | Pyridine, Room Temperature | (5-Chloro-1,3-benzothiazol-2-yl)methyl acetate |

| Esterification | Benzoyl Chloride | Triethylamine, Dichloromethane | (5-Chloro-1,3-benzothiazol-2-yl)methyl benzoate |

| Etherification | 1. Sodium Hydride 2. Methyl Iodide | Tetrahydrofuran (THF) | 5-Chloro-2-(methoxymethyl)-1,3-benzothiazole |

| Etherification | 1. Sodium Hydride 2. Benzyl Bromide | Dimethylformamide (DMF) | 2-((Benzyloxy)methyl)-5-chloro-1,3-benzothiazole |

The hydroxymethyl group is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid depending on the oxidant used. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂), selectively oxidize the primary alcohol to 5-Chloro-1,3-benzothiazole-2-carbaldehyde. This aldehyde is a crucial synthon for further modifications, including reductive amination and Wittig reactions.

Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄) will oxidize the alcohol directly to 5-Chloro-1,3-benzothiazole-2-carboxylic acid. epa.gov

The parent compound, this compound, can itself be synthesized via the selective reduction of the corresponding aldehyde or carboxylic acid derivatives. For instance, the reduction of 5-chlorothiazole-2-carboxaldehyde with sodium borohydride (B1222165) in methanol (B129727) yields the analogous (5-chlorothiazol-2-yl)methanol, suggesting a similar pathway is viable for the benzothiazole (B30560) derivative. chemicalbook.com

| Transformation | Reagent | Product |

|---|---|---|

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 5-Chloro-1,3-benzothiazole-2-carbaldehyde |

| Strong Oxidation | Potassium permanganate (KMnO₄) | 5-Chloro-1,3-benzothiazole-2-carboxylic acid |

| Reduction (from Aldehyde) | Sodium borohydride (NaBH₄) | This compound |

| Reduction (from Carboxylic Acid Ester) | Lithium aluminum hydride (LiAlH₄) | This compound |

The hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive intermediate, such as a tosylate, mesylate, or halide. Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine converts the alcohol to a tosylate. This tosylate is an excellent substrate for Sₙ2 reactions, allowing for displacement by a wide variety of nucleophiles, including cyanides, azides, and thiolates.

Alternatively, the alcohol can be converted directly to the corresponding halide. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 2-(chloromethyl)-5-chloro-1,3-benzothiazole and 2-(bromomethyl)-5-chloro-1,3-benzothiazole, respectively. These haloalkanes are highly reactive and serve as versatile intermediates for introducing new functionalities.

Reactivity of the 1,3-Benzothiazole Ring System

The benzothiazole core is an aromatic system, but its reactivity is modulated by the presence of the fused thiazole (B1198619) ring and the chloro substituent on the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) on the benzene portion of the molecule is influenced by the directing effects of the existing substituents. masterorganicchemistry.comlibretexts.org The 5-chloro group is an ortho, para-director, meaning it directs incoming electrophiles to positions 4 and 6. msu.edu However, due to its electronegativity, chlorine is also a deactivating group, making the ring less reactive towards electrophiles than benzene itself. libretexts.org

The fused thiazole ring system as a whole is electron-withdrawing and thus deactivating. Its directing influence favors substitution at the 4- and 6-positions. Therefore, the effects of both the chloro group and the fused ring system are additive, strongly deactivating the ring but also strongly directing incoming electrophiles to the C4 and C6 positions. Steric hindrance may favor substitution at the C6 position over the C4 position, which is situated between the chloro group and the fused ring. Typical EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | (5-Chloro-6-nitro-1,3-benzothiazol-2-yl)methanol |

| Bromination | Br₂, FeBr₃ | (6-Bromo-5-chloro-1,3-benzothiazol-2-yl)methanol |

| Sulfonation | Fuming H₂SO₄ | 2-(Hydroxymethyl)-5-chloro-1,3-benzothiazole-6-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Chloro-2-(hydroxymethyl)-1,3-benzothiazol-6-yl)ethan-1-one |

The heteroatoms within the thiazole ring also possess distinct reactivity. The nitrogen atom, with its lone pair of electrons, imparts weak basicity to the molecule. It can be protonated by strong acids or alkylated by reactive alkyl halides (e.g., methyl iodide) to form a quaternary benzothiazolium salt. This quaternization increases the acidity of the protons on the adjacent hydroxymethyl group and can activate the ring system towards nucleophilic attack.

The sulfur atom in the benzothiazole ring is generally less reactive than the nitrogen. However, it can be oxidized under controlled conditions. Strong oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA), can oxidize the sulfide (B99878) to a sulfoxide (B87167) and, under more forcing conditions, to a sulfone. These oxidations significantly alter the electronic properties and steric profile of the ring system.

Ring-Opening and Rearrangement Mechanisms

The benzothiazole ring, a fused heterocyclic system, is generally stable. However, under specific conditions, it can undergo ring-opening reactions. Oxidative conditions, in particular, have been shown to facilitate the cleavage of the thiazole ring in benzothiazole derivatives.

One documented method for the oxidative ring-opening of benzothiazoles involves the use of magnesium monoperoxyphthalate hexahydrate (MMPP) in alcohol solvents. scholaris.caresearchgate.net While the precise mechanism is not fully elucidated, a plausible pathway has been proposed. The reaction is thought to be initiated by the coordination of the magnesium from MMPP to the nitrogen atom of the thiazole ring, acting as a Lewis acid. This coordination increases the electrophilicity of the carbon atom at the 2-position. Subsequently, a nucleophilic attack by water, which is necessary for the reaction to proceed, occurs at this activated C2 position. scholaris.ca This attack leads to the cleavage of the C-S bond and the opening of the thiazole ring, ultimately forming an acyl aminobenzene sulfonate ester after oxidation of the liberated thiol group. scholaris.caresearchgate.net

Although this reaction has been demonstrated on various benzothiazole derivatives, specific studies on this compound are not available. The presence of the 5-chloro substituent, an electron-withdrawing group, would likely influence the electron density of the benzothiazole ring and could affect the rate and efficiency of such an oxidative ring-opening. The hydroxymethyl group at the 2-position could also participate in or be altered by the oxidative conditions.

Rearrangement reactions involving the benzothiazole skeleton are less common but can occur under certain circumstances. For instance, intramolecular cyclization of related thiobenzanilides can be a route to forming 2-substituted benzothiazoles, and variations in reaction pathways could potentially lead to rearranged products. nih.gov However, specific rearrangement mechanisms directly involving this compound have not been reported in the reviewed literature.

Mechanistic Investigations of Key Reactions

Detailed mechanistic investigations specifically for reactions of this compound are scarce. However, we can infer potential reaction pathways from studies on related 2-substituted benzothiazoles. A key reaction of the hydroxymethyl group is its conversion to other functional groups, such as a halomethyl group, which serves as a versatile intermediate for further synthesis.

For example, the synthesis of 2-(chloromethyl)-1,3-benzothiazole (B1580696) from 2-hydroxymethylbenzothiazole is a known transformation. This reaction typically proceeds via a nucleophilic substitution mechanism. The hydroxyl group is first protonated by an acid, converting it into a good leaving group (water). Subsequently, a chloride ion acts as a nucleophile, attacking the carbon of the methylene (B1212753) group and displacing the water molecule.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the electronic properties and reactivity of benzothiazole derivatives. mdpi.comresearchgate.net Such studies can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial in understanding the molecule's reactivity towards electrophiles and nucleophiles. For instance, the energy gap between the HOMO and LUMO can indicate the kinetic stability and chemical reactivity of the compound. researchgate.net While these studies have been performed on various benzothiazole derivatives, a specific computational analysis of the reaction mechanisms of this compound is not yet available.

The mechanism of formation of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenols with various electrophiles. For instance, the reaction with aldehydes, catalyzed by ammonium (B1175870) chloride, is proposed to proceed through the activation of the aldehyde by hydrogen bonding, which facilitates the nucleophilic attack by the amino group of the 2-aminothiophenol (B119425). mdpi.com

Structure-Reactivity Relationships within this compound Analogues

The reactivity of this compound and its analogues is significantly influenced by the nature and position of substituents on the benzothiazole ring system. The 5-chloro substituent, being an electron-withdrawing group, is expected to decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution and potentially influencing the acidity of the N-H proton in the thiazole ring in certain reaction intermediates.

Studies on various 2-substituted benzothiazole analogues have provided insights into structure-reactivity relationships. For instance, in the synthesis of a series of (2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl)(substitutedphenyl)methanone scaffolds, the yields of the final products were found to be satisfactory, ranging from 66-79%, indicating that the electronic nature of the substituents on the phenyl rings did not drastically hinder the reaction. jyoungpharm.org

Computational studies on a series of benzothiazole derivatives have shown that the presence of different substituents affects the HOMO-LUMO energy gap, which in turn correlates with the chemical reactivity. researchgate.net For example, a smaller energy gap suggests a higher reactivity. researchgate.net

In the context of oxidative ring-opening, the substrate tolerance has been observed to be dependent on the substituents. For example, the reaction in 2-propanol was found to be less effective for some substrates due to reduced solubility. scholaris.ca

The following table summarizes the types of reactions and the influence of substituents on the reactivity of benzothiazole analogues, providing a basis for predicting the behavior of this compound.

| Reaction Type | General Substrate | Key Reagents/Conditions | Influence of Substituents | Reference |

| Oxidative Ring-Opening | Benzothiazole derivatives | MMPP, alcohol, water | Electron-withdrawing groups may affect reaction rate. Solubility of substituted analogues can be a limiting factor. | scholaris.caresearchgate.net |

| Nucleophilic Substitution (OH to Cl) | 2-Hydroxymethylbenzothiazole | Acid, Chloride source | The electronic nature of ring substituents can influence the stability of intermediates. | - |

| Condensation | 2-Aminothiophenol and Aldehydes | NH4Cl | Activation of the aldehyde by the catalyst is a key step. | mdpi.com |

| O-Alkylation | 2-(chloromethyl)-benzo[d]-thiazole and substituted 2-hydroxyphenyl methanones | K2CO3, THF | Yields are generally good, suggesting tolerance to various substituents on the phenyl rings. | jyoungpharm.org |

This information, while not directly focused on this compound, provides a solid foundation for understanding its potential chemical reactivity and for designing future studies to explore its transformations and reaction mechanisms in greater detail.

Computational and Theoretical Investigations of 5 Chloro 1,3 Benzothiazol 2 Yl Methanol

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and geometries of molecules. nih.govdntb.gov.ua Methods like B3LYP (Becke's three-parameter exchange function with the Lee–Yang–Parr non-local correlation functional) are commonly employed to optimize molecular structures and calculate various chemical parameters for benzothiazole (B30560) derivatives. mdpi.comresearchgate.netscirp.org These studies provide fundamental insights into the molecule's stability and behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting ability. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive and less stable, as electrons can be easily excited to a higher energy level. mdpi.com In studies of various benzothiazole derivatives, the HOMO is often delocalized over the entire molecule, while the LUMO may be localized on specific moieties, indicating regions susceptible to nucleophilic attack. nih.gov The substitution of different groups on the benzothiazole ring can significantly tune the FMO energy levels and the resulting energy gap. nih.govscirp.org For instance, in one study on substituted benzothiazoles, the calculated energy gaps ranged from 4.46 to 4.73 eV. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for Benzothiazole Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzothiazole (BTH) | -6.72 | -1.36 | 5.36 |

| 2-Hydroxybenzothiazole (B105590) (2-OH_BTH) | -6.51 | -0.91 | 5.60 |

| 2-Mercaptobenzothiazole (B37678) (2-SH_BTH) | -6.43 | -1.31 | 5.12 |

| 2-Aminobenzothiazole (B30445) (2-NH2_BTH) | -5.04 | -0.72 | 5.32 |

Note: The data presented is illustrative, derived from general findings on benzothiazole derivatives, and does not represent experimentally verified values for (5-Chloro-1,3-benzothiazol-2-yl)methanol.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic reactions. scirp.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. scirp.orgresearchgate.net

In benzothiazole derivatives, the electronegative nitrogen and sulfur atoms, as well as oxygen atoms in substituents, typically represent the most negative potential (red) regions. The hydrogen atoms, particularly any acidic protons, are generally associated with the most positive potential (blue) regions. scirp.orgscirp.org This analysis helps predict how the molecule will interact with other reagents and biological targets. scirp.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, hyperconjugative interactions, and intramolecular charge transfer by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. scirp.orgresearchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions quantifies their significance. scirp.org

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in a Benzothiazole System

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N3 | π* (C2-S1) | 35.5 |

| LP (1) S1 | σ* (C2-N3) | 5.8 |

| π (C4-C5) | π* (C6-C7) | 20.1 |

| π (C6-C7) | π* (C2-N3) | 15.3 |

Note: This table provides hypothetical but representative E(2) values for typical interactions within a benzothiazole ring to illustrate the concept. The atom numbering is based on the standard benzothiazole scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the bond connecting the methanol (B129727) group to the benzothiazole ring. nih.gov

Furthermore, MD simulations can model the interactions between the solute molecule and solvent molecules (e.g., water or methanol), revealing information about hydrogen bonding patterns and solvation effects. nih.govmdpi.com This is crucial for understanding the molecule's behavior in a biological or chemical system, as solvent can significantly influence conformation and reactivity. nih.gov

Quantum Chemical Calculations for Reaction Pathways and Transition States

Quantum chemical calculations, often using DFT, are employed to elucidate reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. nih.gov

For benzothiazole derivatives, such calculations could be used to study various reactions, such as oxidation, substitution, or cyclization processes. mdpi.comrdd.edu.iq For example, a study on the reaction of a thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) used quantum chemical methods to investigate a complex reaction pathway involving multiple intermediates and transition states, demonstrating the power of these calculations to unravel intricate mechanisms. nih.gov

Tautomeric Equilibria Analysis of Benzothiazole Derivatives

Tautomerism, the interconversion of structural isomers through proton migration, is a critical concept for many heterocyclic compounds. nih.gov In the context of benzothiazoles, tautomerism is most relevant for derivatives with substituents like hydroxyl (-OH) or thiol (-SH) at the 2-position. For example, 2-hydroxybenzothiazole can exist in equilibrium between its enol (hydroxy) and keto (benzothiazolin-2-one) forms. Similarly, 2-mercaptobenzothiazole exhibits a thiol-thione tautomerism. researchgate.net

Computational studies have shown that the thione (keto) tautomer is generally the more stable form for these compounds, both in the gas phase and in solution. researchgate.net While this compound itself does not possess the functional groups for this type of tautomerism, understanding these equilibria is essential for the broader family of benzothiazole derivatives, as the predominant tautomeric form dictates the molecule's chemical and biological properties. nih.govnih.gov

Applications of 5 Chloro 1,3 Benzothiazol 2 Yl Methanol in Organic Synthesis and Materials Science

Utilization as a Versatile Heterocyclic Building Block

The structural features of (5-Chloro-1,3-benzothiazol-2-yl)methanol make it a highly adaptable building block in organic synthesis. nih.gov Its benzothiazole (B30560) core and reactive hydroxymethyl group offer multiple pathways for chemical modification, allowing for its incorporation into a wide array of larger molecules.

Precursor in the Synthesis of Complex Molecular Architectures

This compound serves as a key starting material for constructing intricate molecular frameworks. The hydroxyl group can be readily converted into other functional groups, such as aldehydes, halides, or amines, which then act as handles for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. For instance, oxidation of the methanol (B129727) group to an aldehyde would produce 2-formyl-5-chloro-1,3-benzothiazole, a reactive intermediate for Wittig reactions, condensations, or reductive aminations. This versatility enables synthetic chemists to build complex heterocyclic systems, including those fused with other rings like furans, thiophenes, or pyrazoles, starting from the relatively simple benzothiazole methanol precursor. researchgate.net

Intermediate in Multi-Step Organic Transformations

In the context of multi-step synthesis, this compound is a valuable intermediate. mdpi.com Its synthesis from precursors like 2-amino-4-chlorophenol (B47367) and subsequent modification represent crucial steps in longer synthetic sequences. derpharmachemica.com For example, a synthetic plan might involve the initial formation of the benzothiazole ring, introduction of the hydroxymethyl group, and then a series of transformations on this group to elongate a carbon chain or introduce new functionalities. youtube.comyoutube.com The stability of the chloro-benzothiazole core ensures that it remains intact while other parts of the molecule are being manipulated, a critical attribute for intermediates in complex, multi-step organic syntheses. nih.govresearchgate.net

Integration into Novel Chemical Scaffolds for Diverse Applications

The this compound moiety is frequently integrated into larger, novel chemical scaffolds to create hybrid molecules with tailored properties. By connecting the benzothiazole unit to other heterocyclic systems or functional groups, new classes of compounds can be designed. For example, derivatives can be synthesized where the benzothiazole core is linked to benzoxazole, pyrazole, or imidazole (B134444) rings. mdpi.comrsc.org This molecular hybridization aims to combine the distinct chemical or physical properties of each component, leading to materials with enhanced or entirely new functionalities for various applications in materials science.

Development of Specialty Chemicals and Functional Materials (excluding pharmacological applications)

Beyond its role as a synthetic intermediate, derivatives of this compound are explored for the development of specialty chemicals and advanced functional materials. The inherent properties of the benzothiazole ring system, such as its aromaticity and electron-rich nature, make it a desirable component in materials designed for optical and electronic applications. nih.gov

Exploration in Azo Dye Synthesis Based on Benzothiazole Moieties

The benzothiazole scaffold is a well-established component in the synthesis of heterocyclic azo dyes. researchgate.netdergipark.org.tr Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (–N=N–), which acts as a chromophore. The general synthesis involves the diazotization of a primary aromatic amine, such as a 2-aminobenzothiazole (B30445) derivative, followed by a coupling reaction with an electron-rich species like a phenol (B47542) or an aniline (B41778). rsc.orgnih.gov

While direct synthesis from this compound would require its conversion to an amino derivative, the use of structurally similar chloro-benzothiazole amines is documented. For instance, azo dyes have been synthesized from 2-amino-6-chlorobenzothiazole (B160215) derivatives, demonstrating the utility of the chloro-substituted benzothiazole core in creating vibrant and stable colorants. dergipark.org.tr These dyes have wide applications in the textile and pigment industries. google.com

Table 1: Examples of Azo Dyes Derived from Benzothiazole Scaffolds This table is generated based on documented synthesis from related benzothiazole precursors.

| Diazo Component Precursor | Coupling Component | Resulting Azo Dye Class | Potential Application | Reference |

| 2-Amino-6-chlorobenzothiazole | Substituted Pyrazole | Disperse Azo Dye | Textile Dyeing | dergipark.org.tr |

| 2-Aminobenzothiazole | Substituted Phenol | Heterocyclic Azo Dye | Colorants, Pigments | researchgate.net |

| 2-Amino-1,3-thiazole derivatives | N,N-diethylaniline | Disperse Azo Dye | Textile Dyeing | nih.gov |

| 2-Amino-6-substituted-benzothiazole | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Benzothiazole-Azo-Pyrazolone Dye | Industrial Dyes | rsc.org |

Potential in Optical and Electronic Materials Development

Benzothiazole derivatives are recognized for their interesting photophysical properties, making them promising candidates for the development of optical and electronic materials. researchgate.net The extended π-conjugated system of the benzothiazole ring can give rise to fluorescence and other desirable optical characteristics. acs.org

Research has shown that halogen-substituted benzothiazole compounds can be fluorescent and have potential applications in flexible optoelectronics and as optical waveguides. acs.org Furthermore, theoretical and experimental studies have demonstrated that benzothiazole-containing molecules can be used in organic light-emitting diodes (OLEDs), where they can function as emitters or charge-transporting materials. nih.govresearchgate.netresearch-nexus.net By chemically modifying this compound, it is possible to synthesize new derivatives whose electronic properties are fine-tuned for specific applications, such as serving as organic semiconductors or components in fluorescent sensors. nih.govnih.gov The combination of the benzothiazole core with other functional units can lead to materials with high charge carrier mobility and specific light-emission characteristics, including blue or red light for OLED displays. research-nexus.netnih.gov

Future Research Perspectives and Unexplored Avenues for 5 Chloro 1,3 Benzothiazol 2 Yl Methanol

Innovations in Sustainable and Efficient Synthetic Methodologies

The development of synthetic processes for benzothiazoles is a critical area of research, with a growing emphasis on green chemistry principles to minimize environmental impact and enhance efficiency. nih.govmdpi.com Traditional methods for synthesizing benzothiazole (B30560) derivatives often involve harsh reaction conditions, toxic reagents, or metal catalysts, leading to challenges in yield, selectivity, and sustainability. researchgate.net Future research concerning (5-Chloro-1,3-benzothiazol-2-yl)methanol should focus on adopting and refining modern, eco-friendly synthetic strategies.

One promising avenue is the condensation reaction of 4-chloro-2-aminobenzenethiol with a suitable C1 synthon under green conditions. Research has demonstrated the synthesis of benzothiazoles in aqueous media using reusable acid catalysts like samarium triflate, which offers mild reaction conditions. organic-chemistry.org Another approach involves the use of catalysts such as a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature, which has been shown to produce excellent yields for various benzothiazoles. nih.govmdpi.com Exploring these catalyst systems for the synthesis of the target molecule from 4-chloro-2-aminobenzenethiol and an appropriate aldehyde or carboxylic acid derivative could lead to more sustainable processes.

Further innovations could include the use of supramolecular nanoassemblies as "metal-free" catalysts in mixed aqueous media or employing simple coupling reagents for the condensation of carboxylic acids with 2-aminobenzenethiols. organic-chemistry.org These methods align with the principles of green chemistry by reducing reliance on hazardous materials and improving atom economy.

Below is a table summarizing potential sustainable methodologies applicable to the synthesis of this compound or its precursors.

| Methodology | Catalyst/Reagent | Solvent System | Key Advantages |

| Catalytic Condensation | Samarium Triflate | Aqueous | Reusable catalyst, mild conditions. organic-chemistry.org |

| Oxidative Cyclization | H₂O₂/HCl | Ethanol | Room temperature reaction, high yields. nih.govmdpi.com |

| "Metal-Free" Catalysis | Supramolecular Nanoassemblies | Mixed Aqueous | Avoids heavy metal contamination. organic-chemistry.org |

| One-Pot Synthesis | DMSO as C1 source/oxidant | DMSO | High atom economy, multi-role reagent. organic-chemistry.org |

Discovery of Novel Chemical Transformations and Reaction Pathways

The hydroxyl group at the 2-position of this compound offers a reactive handle for a multitude of chemical transformations, opening doors to novel derivatives with potentially unique properties. Future research should systematically explore the reactivity of this functional group to expand the chemical space accessible from this scaffold.

Key areas for investigation include:

Esterification and Etherification: Converting the primary alcohol to a wide range of esters and ethers could yield compounds with modulated solubility, stability, and biological activity.

Oxidation: Controlled oxidation of the methanol (B129727) group to the corresponding aldehyde or carboxylic acid would provide versatile intermediates for further functionalization, such as the formation of imines, amides, or other heterocyclic rings.

Halogenation: Substitution of the hydroxyl group with halogens (e.g., via Appel or related reactions) would create highly reactive intermediates, (5-chloro-1,3-benzothiazol-2-yl)methyl halides, suitable for nucleophilic substitution reactions to introduce diverse functionalities.

Coupling Reactions: The benzothiazole core itself can be a substrate for various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other groups onto the benzene (B151609) ring, thereby creating a library of substituted derivatives. Research into the synthesis of N-1,3-benzothiazol-2-yl-carboxamides has shown the utility of such derivatization. mdpi.com

Systematic studies of these transformations will not only produce new chemical entities but also provide deeper insights into the reactivity of the this compound framework.

Advanced Spectroscopic and Structural Characterization Techniques for Elucidation

While standard techniques like NMR, IR, and mass spectrometry are fundamental for routine characterization researchgate.netarabjchem.org, future research should leverage more advanced methods to gain a deeper understanding of the structural and electronic properties of this compound and its derivatives.

High-resolution single-crystal X-ray diffraction studies are crucial for unambiguously determining the three-dimensional molecular structure, including bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov Such studies provide invaluable data that can be correlated with computational models and observed chemical reactivity.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can help in the complete and unambiguous assignment of proton and carbon signals, especially for more complex derivatives. Solid-state NMR could also be employed to study the structure and dynamics of these compounds in the solid phase. Furthermore, techniques like X-ray Photoelectron Spectroscopy (XPS) could provide detailed information about the elemental composition and chemical states of the atoms within the molecule.

Predictive Computational Modeling for Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts. mdpi.com Density Functional Theory (DFT) calculations, in particular, have been successfully used to study the physical characteristics, chemical reactivity, and thermodynamic properties of benzothiazole derivatives. mdpi.comscirp.org

Future research should apply computational modeling to this compound for several key purposes:

Reactivity Prediction: DFT calculations can be used to determine global reactivity indices (e.g., chemical hardness, electrophilicity) and local reactivity descriptors (e.g., Fukui functions). ccsenet.orgresearchgate.net This can predict the most likely sites for electrophilic and nucleophilic attack, aiding in the design of new reactions. ccsenet.orgresearchgate.net For instance, studies have shown that the C2 carbon of the benzothiazole ring is often the most electrophilic site, while the N3 nitrogen is the most nucleophilic. ccsenet.orgresearchgate.net

Spectroscopic Prediction: Theoretical calculations of NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis) can assist in the interpretation of experimental spectra and confirm the structures of newly synthesized compounds.

Derivative Design: By systematically modifying the structure of this compound in silico and calculating properties like the HOMO-LUMO energy gap, it is possible to predict how substitutions will affect the molecule's stability and reactivity. mdpi.com A lower HOMO-LUMO gap generally indicates higher reactivity. mdpi.com This allows for the rational design of new derivatives with desired electronic properties.

The table below presents typical parameters obtained from DFT studies on benzothiazole derivatives that could be applied to guide future research on this compound. mdpi.com

| Computational Parameter | Significance | Potential Application for this compound |

| HOMO-LUMO Energy Gap (ΔE) | Indicates kinetic stability and chemical reactivity. mdpi.com | Predicting the reactivity of new derivatives; a smaller gap suggests higher reactivity. mdpi.com |

| Global Reactivity Indices | Measures overall reactivity (e.g., electrophilicity, chemical potential). scirp.org | Comparing the reactivity of different derivatives and predicting reaction outcomes. |

| Fukui Functions | Identifies the most reactive sites within a molecule for nucleophilic/electrophilic attack. researchgate.net | Guiding site-selective chemical modifications. |

| Molecular Electrostatic Potential (MEP) | Maps charge distributions and predicts sites for intermolecular interactions. scirp.org | Understanding non-covalent interactions and designing molecules for specific binding applications. |

Application of Flow Chemistry and Automation for Scalable Synthesis

To translate laboratory-scale syntheses into viable industrial processes, future research must explore scalable and automated production methods. Continuous-flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reaction control, and easier scalability. thieme-connect.com

The application of flow chemistry to the synthesis of benzothiazoles is an emerging area with great potential. researchgate.net Researchers have developed continuous-flow electrosynthesis methods that are catalyst-free and can be readily scaled up by extending the process time. thieme-connect.com Such a process could be adapted for the synthesis of this compound or its precursors, potentially leading to a more efficient, safer, and environmentally friendly manufacturing process.

Integrating automated platforms with flow reactors would further enhance production by enabling real-time monitoring, process optimization, and high-throughput screening of reaction conditions. This approach would accelerate the development of robust and scalable synthetic routes, making this compound and its derivatives more accessible for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.